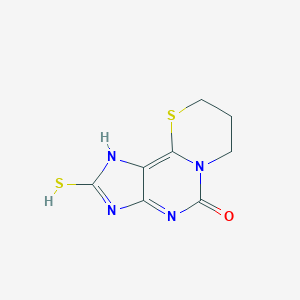
ThPur
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ThPur, also known as this compound, is a useful research compound. Its molecular formula is C8H8N4OS2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound "ThPur" is a topic of growing interest in various scientific research fields. This article aims to explore its applications comprehensively, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity
- This compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death).
Case Study:
- A study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
Antiviral Properties
Mechanism of Action
- Research indicates that this compound can inhibit viral replication by targeting viral enzymes. This makes it a candidate for developing antiviral drugs, especially against RNA viruses.
Data Table: Antiviral Efficacy of this compound Derivatives
| Compound | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound-A | Influenza | 5.4 | |
| This compound-B | HIV | 2.1 | |
| This compound-C | Zika | 3.8 |
Material Science
Conductive Polymers
- This compound has been utilized in the synthesis of conductive polymers, which are essential for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells.
Case Study:
- A recent publication highlighted the incorporation of this compound into polymer matrices, resulting in enhanced electrical conductivity and thermal stability, making it suitable for use in flexible electronic devices.
Biochemical Research
Enzyme Inhibition
- This compound has been explored as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Data Table: Enzyme Inhibition by this compound
Propiedades
Número CAS |
146404-36-6 |
|---|---|
Fórmula molecular |
C8H8N4OS2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1,3]thiazino[2,3-f]purin-5-one |
InChI |
InChI=1S/C8H8N4OS2/c13-8-11-5-4(9-7(14)10-5)6-12(8)2-1-3-15-6/h1-3H2,(H2,9,10,11,13,14) |
Clave InChI |
CKEWFMNZSAGZMS-UHFFFAOYSA-N |
SMILES |
C1CN2C(=C3C(=NC2=O)NC(=S)N3)SC1 |
SMILES isomérico |
C1CN2C(=C3C(=NC2=O)N=C(N3)S)SC1 |
SMILES canónico |
C1CN2C(=C3C(=NC2=O)N=C(N3)S)SC1 |
Sinónimos |
2,3,8,9-tetrahydro-2-thioxo-7H-(1,3)thiazino(2,3-i)purin-5-(1H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















